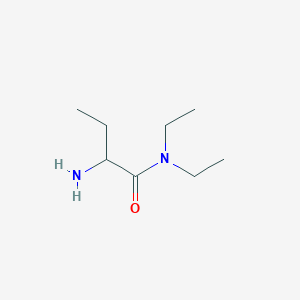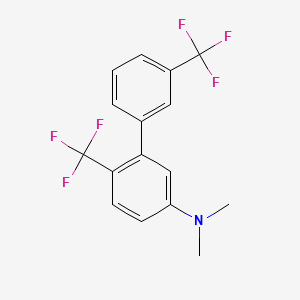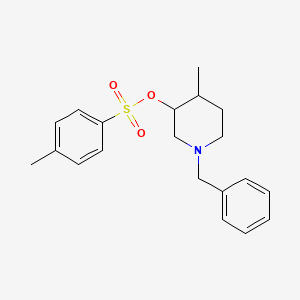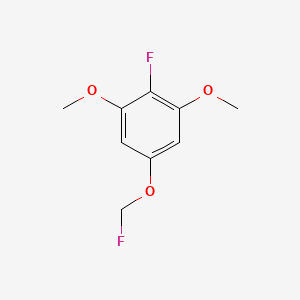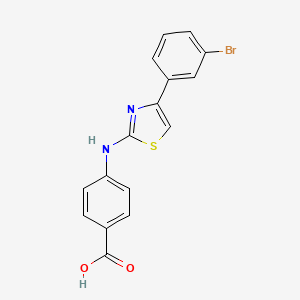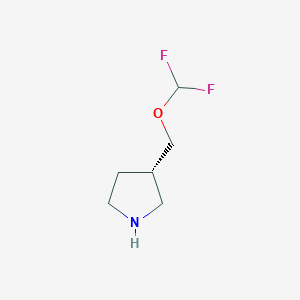
(S)-3-((Difluoromethoxy)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((Difluoromethoxy)methyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Difluoromethoxy)methyl)pyrrolidine typically involves the introduction of the difluoromethoxy group into a pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((Difluoromethoxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-3-((Difluoromethoxy)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (S)-3-((Difluoromethoxy)methyl)pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-((Trifluoromethoxy)methyl)pyrrolidine: Similar structure but with a trifluoromethoxy group.
(S)-3-((Methoxy)methyl)pyrrolidine: Similar structure but with a methoxy group.
(S)-3-((Chloromethoxy)methyl)pyrrolidine: Similar structure but with a chloromethoxy group.
Uniqueness
(S)-3-((Difluoromethoxy)methyl)pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interactions with biological targets compared to its analogs with different substituents.
Propiedades
Número CAS |
2007919-83-5 |
|---|---|
Fórmula molecular |
C6H11F2NO |
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
(3S)-3-(difluoromethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-1-2-9-3-5/h5-6,9H,1-4H2/t5-/m0/s1 |
Clave InChI |
VMUMALCEPHRWIF-YFKPBYRVSA-N |
SMILES isomérico |
C1CNC[C@H]1COC(F)F |
SMILES canónico |
C1CNCC1COC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


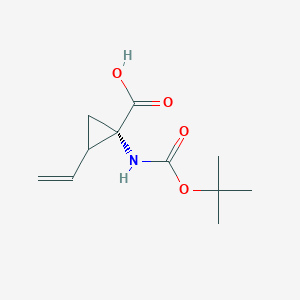
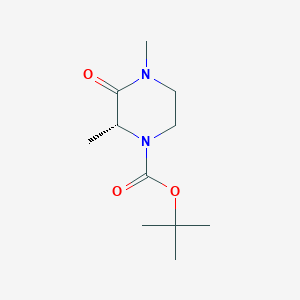
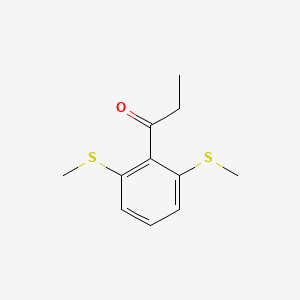
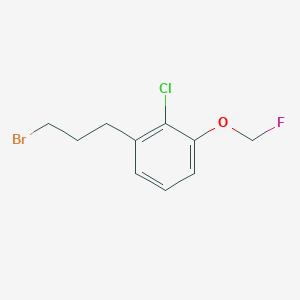
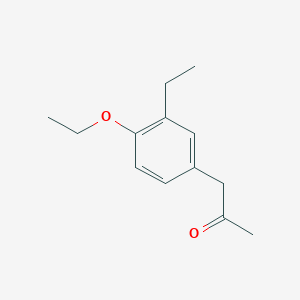
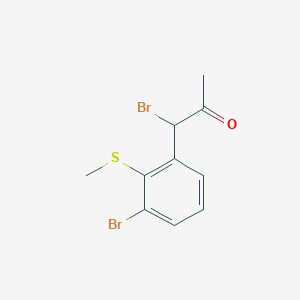
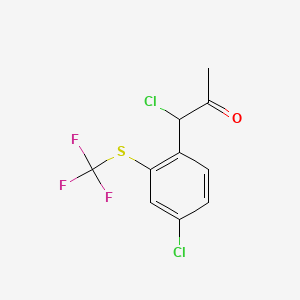
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
